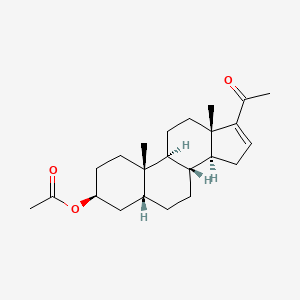

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate

CAS No.: 2601-07-2

Cat. No.: VC2313708

Molecular Formula: C23H34O3

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2601-07-2 |

|---|---|

| Molecular Formula | C23H34O3 |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |

| Standard InChI | InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3 |

| Standard InChI Key | YFMSIVMSEGIVCP-UHFFFAOYSA-N |

| Isomeric SMILES | CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

| SMILES | CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

| Canonical SMILES | CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is identified by the Chemical Abstracts Service (CAS) Registry Number 2601-07-2 . This compound is known by several synonyms, including 3β-Acetyloxy-5β-pregn-16-en-20-one, 3β-Acetoxy-5β-pregna-16-ene-20-one, and Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5β)- .

The compound belongs to the pregnane class of steroids, which are characterized by the gonane skeleton comprising three six-membered rings and one five-membered ring connected in a specific arrangement typical of steroid compounds . The "5beta" designation refers to the stereochemistry at the C-5 position, indicating that the hydrogen atom at this position is oriented in the beta configuration. This stereochemical arrangement significantly affects the three-dimensional shape of the molecule, creating a distinctive conformation different from its 5-alpha counterparts.

The "16-en" portion of the name indicates the presence of a double bond between carbon atoms 16 and 17 in the steroid's D ring, introducing unsaturation into the molecule. The "20-one" designation denotes a ketone functional group at carbon 20, while "3beta-hydroxy" refers to a hydroxyl group in the beta orientation at carbon 3. In this particular compound, this hydroxyl group has been acetylated, as indicated by the "acetate" in its name, resulting in an acetoxy group at this position.

Physical and Chemical Properties

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate has a molecular formula of C23H34O3 and a molecular weight of 358.51 g/mol . The compound's structure features the characteristic steroid backbone with specific functional groups that determine its chemical behavior and physical properties.

The acetate group at the C-3 position with beta stereochemistry significantly influences the compound's physical properties, particularly increasing its lipophilicity compared to the non-acetylated parent compound. This modification potentially affects its pharmacokinetic profile, including absorption and distribution characteristics if used in biological applications. The increased lipophilicity may enhance membrane permeability, allowing the molecule to cross lipid bilayers more readily.

The double bond between C-16 and C-17 introduces unsaturation into the D ring, creating a site for potential chemical modifications through addition reactions. This unsaturation also affects the rigidity and three-dimensional conformation of the steroid skeleton. The ketone group at C-20 provides a reactive carbonyl functionality that can participate in various chemical transformations, including reduction reactions and nucleophilic additions.

The 5-beta configuration results in a distinctive molecular shape where the A/B ring junction adopts a cis conformation, creating a bent structure rather than the planar arrangement found in 5-alpha steroids. This conformational difference has significant implications for the compound's ability to interact with biological receptors and enzymes.

Synthetic Pathways and Production Methods

The synthesis of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate can be contextualized within established methodologies for steroid modification and pregnane derivative production. Steroid synthesis continues to be an active area of research in the pharmaceutical industry, with ongoing development of efficient synthetic routes .

Key Synthetic Approaches

The synthesis of this acetylated pregnane derivative typically involves the selective acetylation of the parent compound 3beta-hydroxy-5beta-pregn-16-en-20-one. This transformation primarily involves the following reaction conditions:

-

Acetylation reagent: Typically acetic anhydride or acetyl chloride

-

Base catalyst: Often pyridine or triethylamine to facilitate the reaction

-

Temperature control: Reactions generally conducted between room temperature and 50°C

-

Solvent selection: Anhydrous conditions preferred to prevent hydrolysis

-

Reaction time: Several hours to ensure complete conversion

For related pregnane derivatives, synthetic routes have been described that utilize catalysts such as BF3:Et2O. For example, the synthesis of 3beta-hydroxy-16alpha-(2-hydroxy ethoxy) pregn-5-en-20-one from 3beta-hydroxy-5,16-pregnadiene-20-one employs this catalyst under modified conditions . While this specific example differs from our target compound, it illustrates common approaches to modifying the pregnane skeleton at the C-16 position.

Industrial Production Considerations

Industrial production of steroid acetates like 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate requires scaling up laboratory procedures while maintaining reaction efficiency and product purity. Key considerations include:

-

Reactor systems: Continuous flow reactors provide advantages for maintaining consistent reaction conditions and improving process control

-

Purification methods: Crystallization or chromatographic techniques are typically employed to achieve high-purity products

-

Quality control: Rigorous analytical testing to ensure consistent product quality

-

Safety protocols: Implementation of strict handling procedures due to the potent nature of steroid compounds

Research institutions and pharmaceutical companies like Symeres have developed expertise in steroid synthesis, including modification of all rings of the steroid skeleton, ring fusions and expansions, and development of optimized synthetic routes .

Comparative Analysis with Related Compounds

Understanding 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate in relation to similar steroid compounds provides valuable context for its chemical and biological properties.

Structural Comparisons

A related compound, Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl- (16alpha-Methylpregnenolone), shares core structural elements but differs in key aspects . While our target compound features a double bond at C-16 and acetylation at C-3, 16alpha-Methylpregnenolone possesses a double bond at C-5 and a methyl substituent at C-16. These structural differences result in distinct three-dimensional configurations that would significantly affect receptor binding and biological activity profiles.

The table below compares key features of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate with related steroid compounds:

Structure-Activity Relationships

The specific structural features of pregnane derivatives significantly influence their biological activities. Research on related compounds has demonstrated that:

In the research on pregnane derivatives described by Sharma et al., compounds with specific modifications showed enhanced anti-dyslipidemic and anti-oxidant properties compared to their parent structures . This suggests that strategic modifications of the pregnane skeleton, such as those present in 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate, can significantly influence bioactivity profiles.

Research Context and Applications

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate exists within the broader context of steroid research and its applications in pharmaceutical development.

Current Research Landscape

Steroid research continues to be an active field in the pharmaceutical industry, with ongoing development of new steroid-based drugs . Research institutions and pharmaceutical companies have made significant contributions to the synthesis and development of novel steroid compounds, including pregnane derivatives.

The development of synthetic routes for structurally complex steroids, such as the cardiotonic steroids oleandrigenin and rhodexin B, demonstrates the continued interest in advancing synthetic methodologies for steroid chemistry . These advances in synthetic approaches provide valuable insights for the efficient production of compounds like 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate.

Technological Approaches in Steroid Research

Modern steroid research employs a range of advanced technologies and methodologies, including:

-

Computer-aided drug design for rational modification of steroid structures

-

Advanced spectroscopic techniques for structural characterization

-

High-throughput screening approaches to identify compounds with desired activities

-

Continuous flow chemistry for optimized synthesis of steroid derivatives

-

Crystal structure analysis for detailed three-dimensional characterization

These technological approaches enable more efficient research on compounds like 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate, potentially accelerating the discovery of new applications and properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume